molecular formula C22H19N3O2S B1530993 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide CAS No. 343372-49-6

5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide

Cat. No.: B1530993
CAS No.: 343372-49-6
M. Wt: 389.5 g/mol
InChI Key: VWUFMMKCXLELGE-UHFFFAOYSA-N
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Description

5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Compounds similar to 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide often find applications in pharmacology due to their potential therapeutic effects. For example, derivatives of thiophene and benzyl compounds have been explored for their antibacterial, antifungal, and antimycobacterial properties. Studies have shown that such compounds can be effective against multidrug-resistant pathogens, offering new avenues for treatment strategies (Swain, Paidesetty, & Padhy, 2017).

Environmental Impact and Safety

Concerns regarding the environmental impact of various organic compounds, including those used in pharmaceuticals and personal care products, have led to research on their fate and behavior in aquatic environments. Studies have investigated the presence of organic UV filters, similar in structure to benzyl derivatives, in water sources and their potential effects on ecosystems. These investigations highlight the importance of understanding the environmental persistence and toxicity of such compounds (Schneider & Lim, 2019).

Organic Synthesis and Chemical Reactivity

Compounds with structural similarities to this compound are valuable in organic synthesis. Their reactivity and functional groups make them suitable for constructing complex molecular architectures, including heterocyclic compounds and dyes. For instance, the reactivity of certain dicyanomethylene derivatives has been explored for synthesizing a variety of heterocycles, demonstrating the versatility of these compounds in organic chemistry (Gomaa & Ali, 2020).

Properties

IUPAC Name

5-cyano-3-methyl-N-[(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFMMKCXLELGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Reactant of Route 2
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Reactant of Route 3
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Reactant of Route 4
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Reactant of Route 5
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Reactant of Route 6
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide

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